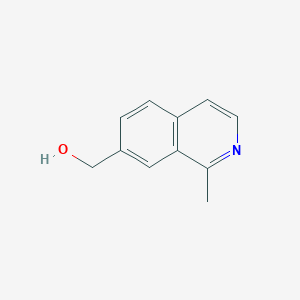

(1-Methylisoquinolin-7-yl)methanol

Description

Contextualization of the Isoquinoline (B145761) and Methylisoquinoline Frameworks in Organic Chemistry

The isoquinoline framework, a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone of heterocyclic chemistry. nih.govsolubilityofthings.com These structures are not merely synthetic curiosities but are widespread in nature, forming the core of many alkaloids with significant medicinal properties. solubilityofthings.com In medicinal chemistry, isoquinoline scaffolds are considered "privileged structures" due to their ability to bind to a wide variety of biological targets, exhibiting activities such as anticancer, antimicrobial, anti-inflammatory, and enzyme inhibition. nih.gov This has made the synthesis of isoquinoline derivatives a major focus for chemists aiming to develop new therapeutic agents. nih.govresearchgate.net

The addition of a methyl group, as seen in 1-methylisoquinoline (B155361), further diversifies the chemical space. This simple alkyl substituent can influence the electronic properties and steric environment of the molecule, impacting its reactivity and biological interactions. solubilityofthings.com The synthesis of methylisoquinolines can be achieved through various established methods, including the Bischler-Napieralski and Pictet-Spengler reactions, which allow for the construction of the core isoquinoline ring system. solubilityofthings.commdpi.com The versatility of these synthetic routes enables chemists to create a wide array of derivatives for specialized applications, ranging from pharmaceuticals to materials science, where they have shown potential in organic light-emitting devices. solubilityofthings.com

Significance of Hydroxymethyl Functionalization within Heterocyclic Systems

The hydroxymethyl group (-CH₂OH) is a crucial functional group in the realm of heterocyclic chemistry. Its presence can significantly influence a molecule's physical and chemical properties. The hydroxyl component introduces polarity and the capacity for hydrogen bonding, which can alter solubility and how the molecule interacts with biological systems. nih.gov For instance, the introduction of a hydroxymethyl group can modify the pharmacokinetic profile of a drug molecule. nih.gov

From a synthetic standpoint, the hydroxymethyl group is highly versatile. It can serve as a directing group, controlling the regioselectivity of further chemical modifications on the heterocyclic ring. researchgate.net For example, in palladium-catalyzed C-H arylation reactions, a hydroxymethyl group on a furan (B31954) ring has been shown to direct the addition of an aryl group to a specific position. researchgate.net Furthermore, the hydroxymethyl group itself can be a precursor to other functional groups; it can be oxidized to an aldehyde or a carboxylic acid, or converted to a halomethyl group for subsequent nucleophilic substitution reactions. This versatility makes hydroxymethyl-functionalized heterocycles valuable building blocks in the synthesis of more complex molecules. researchgate.netnih.gov

Overview of Research Trajectories for (1-Methylisoquinolin-7-yl)methanol and Related Structural Motifs

Research involving (1-Methylisoquinolin-7-yl)methanol and its structural relatives is primarily driven by their potential applications in medicinal chemistry and as intermediates in organic synthesis. The specific arrangement of the methyl and hydroxymethyl groups on the isoquinoline core provides a template for creating diverse molecular architectures.

Studies on related compounds highlight key research trends. For example, the synthesis of various substituted 1-methyl-3,4-dihydroisoquinolines and their subsequent reactions to form more complex tricyclic systems are actively being explored for the development of new antibacterial agents. mdpi.com The oxidation of a methyl group on an isoquinoline ring to a formyl group, followed by reduction to a hydroxymethyl group, is a documented synthetic strategy to access compounds structurally similar to (1-Methylisoquinolin-7-yl)methanol. nih.gov This indicates a research interest in creating such functionalized isoquinolines for further derivatization.

Patents also reveal the incorporation of the (1-methylisoquinolin-yl)methyl moiety into larger molecules designed as pharmacologically active agents, such as dipeptidylpeptidase-IV (DPP-IV) inhibitors. google.com This suggests that the (1-Methylisoquinolin-7-yl)methanol scaffold is a valuable fragment in drug discovery programs. The availability of (1-Methylisoquinolin-7-yl)methanol from chemical suppliers further underscores its role as a building block for researchers in various fields. bldpharm.com

Structure

3D Structure

Properties

Molecular Formula |

C11H11NO |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

(1-methylisoquinolin-7-yl)methanol |

InChI |

InChI=1S/C11H11NO/c1-8-11-6-9(7-13)2-3-10(11)4-5-12-8/h2-6,13H,7H2,1H3 |

InChI Key |

DHXDNKRHGADUTD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=CC2=C1C=C(C=C2)CO |

Origin of Product |

United States |

Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H NMR, ¹³C NMR)

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for elucidating the molecular structure of (1-Methylisoquinolin-7-yl)methanol. These techniques provide detailed information about the chemical environment of each hydrogen and carbon atom within the molecule.

In a typical ¹H NMR spectrum, the chemical shifts are reported in parts per million (ppm) relative to a standard, often tetramethylsilane (B1202638) (TMS). For isoquinoline (B145761) derivatives, characteristic signals appear in distinct regions of the spectrum. For instance, the methyl group protons at the C-1 position of the isoquinoline ring typically resonate as a singlet. The aromatic protons of the isoquinoline ring system exhibit complex splitting patterns due to spin-spin coupling.

¹³C NMR spectroscopy complements the ¹H NMR data by providing the chemical shifts for each unique carbon atom. The number of signals in the ¹³C NMR spectrum corresponds to the number of chemically non-equivalent carbon atoms, offering a clear picture of the carbon skeleton. The chemical shifts in ¹³C NMR are also sensitive to the electronic environment, with carbons attached to electronegative atoms or involved in double bonds appearing at higher chemical shifts (downfield).

¹H and ¹³C NMR Spectral Data for Isoquinoline Derivatives

| Compound | ¹H NMR (CDCl₃, ppm) | ¹³C NMR (CDCl₃, ppm) |

| (Isoquinolin-1-yl)methanol | δ 8.50 (d, J=6.0 Hz, 1H), 7.91 (d, J=8.2 Hz, 1H), 7.80 (d, J=8.2 Hz, 1H), 7.65-7.55 (m, 2H), 7.50-7.39 (m, 1H), 7.34-7.11 (m, 5H), 6.33 (s, 1H) rsc.org | δ 159.12, 143.21, 139.82, 136.57, 130.33, 128.71, 127.86, 127.63, 127.50, 127.38, 125.15, 124.80, 121.13, 72.52 rsc.org |

| (7-Bromoisoquinolin-1-yl)methanol | δ 8.49 (d, J=5.8 Hz, 1H), 8.08 (s, 1H), 7.80 (d, J=8.8 Hz, 1H), 7.75 (d, J=8.8 Hz, 1H), 7.58 (d, J=5.6 Hz, 1H), 5.19 (s, 2H) chemrxiv.org | δ 156.6, 140.9, 134.3, 134.0, 129.1, 125.9, 125.7, 121.4, 120.0, 61.4 chemrxiv.org |

| (6-Bromoisoquinolin-1-yl)methanol | δ 8.47 (d, J=5.8 Hz, 1H), 8.05 (d, J=1.8 Hz, 1H), 7.80 (d, J=8.9 Hz, 1H), 7.71 (d, J=7.0 Hz, 1H), 7.52 (d, J=5.8 Hz, 1H), 5.21 (s, 2H) chemrxiv.org | δ 157.7, 141.5, 137.0, 131.1, 129.5, 125.3, 124.9, 123.4, 119.3, 61.3 chemrxiv.org |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For (1-Methylisoquinolin-7-yl)methanol, high-resolution mass spectrometry (HRMS) provides a precise mass measurement, which can be used to confirm its molecular formula, C₁₁H₁₁NO. bldpharm.com

In addition to molecular weight determination, MS provides valuable structural information through fragmentation analysis. Under electron impact (EI) or electrospray ionization (ESI), the molecule breaks apart into smaller, charged fragments. The pattern of these fragments, known as the mass spectrum, is unique to the compound and can be used to deduce its structure. For example, the fragmentation of (1-Methylisoquinolin-7-yl)methanol might involve the loss of the hydroxymethyl group or cleavage of the isoquinoline ring system, providing evidence for the presence and location of these functional groups. researchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Structure Analysis

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule. The IR spectrum of (1-Methylisoquinolin-7-yl)methanol would be expected to show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration of the alcohol group. rsc.org Absorptions in the 1500-1600 cm⁻¹ region are indicative of the C=C and C=N stretching vibrations of the isoquinoline ring. beilstein-journals.orgacs.org The C-H stretching vibrations of the methyl and aromatic groups typically appear around 2850-3100 cm⁻¹. rsc.org

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. Aromatic systems like isoquinoline exhibit characteristic absorption bands in the UV region. The UV-Vis spectrum of (1-Methylisoquinolin-7-yl)methanol would display absorptions corresponding to the π→π* transitions of the isoquinoline nucleus. rsc.orgacs.org The position and intensity of these bands can be influenced by the substituents on the ring.

Spectroscopic Data for Isoquinoline Derivatives

| Technique | Compound | Key Observations |

| IR | Isoliensinine (a complex isoquinoline alkaloid) | The IR spectrum in chloroform (B151607) was superimposable on that of the natural product. rsc.org |

| UV-Vis | Iridium(III) 1-Phenylisoquinoline Complexes | Intense absorption in the visible region, with a long-lived excited state. acs.org |

| UV-Vis | Mes-Acr+ (in a reaction with isoquinoline) | Absorbance at 430 nm indicates a high fraction of light absorbed. rsc.org |

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information for a crystalline solid. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles. While specific X-ray crystallographic data for (1-Methylisoquinolin-7-yl)methanol is not widely available in the provided search results, the technique has been used to determine the structures of related isoquinoline derivatives. mdpi.com Such studies on analogous compounds provide valuable insights into the expected solid-state conformation and intermolecular interactions, such as hydrogen bonding involving the hydroxyl group. researchgate.netnih.govepo.org

Chromatographic Methods for Purification and Analytical Purity Assessment

Chromatographic techniques are essential for the purification and assessment of the purity of (1-Methylisoquinolin-7-yl)methanol. Column chromatography, often using silica (B1680970) gel as the stationary phase, is a common method for purifying the synthesized compound from reaction byproducts and starting materials. rsc.orgrsc.org The choice of solvent system (eluent) is critical for achieving good separation.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool for determining the purity of the final product. By using a suitable column and mobile phase, HPLC can separate the target compound from even trace impurities. The purity is typically assessed by the area percentage of the main peak in the chromatogram. Gas chromatography (GC) can also be employed for purity analysis, particularly for volatile derivatives. chemrxiv.org

Theoretical and Computational Investigations of 1 Methylisoquinolin 7 Yl Methanol

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in modern chemical research for predicting molecular properties. nih.govnrel.gov DFT methods balance computational cost and accuracy, making them suitable for studying molecules of this size. nrel.gov These calculations would elucidate the electronic structure and reactivity patterns of (1-Methylisoquinolin-7-yl)methanol.

Geometry Optimization and Conformational Analysis

A foundational step in any computational study is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the lowest energy state on the potential energy surface. For (1-Methylisoquinolin-7-yl)methanol, this would involve calculating bond lengths, bond angles, and dihedral angles.

Conformational analysis would further explore the different spatial orientations (conformers) of the molecule, particularly concerning the rotation around the C-C bond connecting the methanol (B129727) group to the isoquinoline (B145761) ring. Identifying the global minimum energy conformer and the energy barriers between different conformers is essential for understanding the molecule's flexibility and predominant shape. While specific studies on (1-Methylisoquinolin-7-yl)methanol are absent, related work on other heterocyclic compounds demonstrates the utility of this approach.

Molecular Orbital Analysis (e.g., HOMO-LUMO Energy Gaps)

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's chemical reactivity and electronic properties. nih.gov

HOMO: Represents the ability to donate an electron. Its energy level is related to the ionization potential. Regions of high HOMO density indicate likely sites for electrophilic attack.

LUMO: Represents the ability to accept an electron. Its energy level is related to the electron affinity. Regions of high LUMO density indicate likely sites for nucleophilic attack.

The HOMO-LUMO energy gap is a key indicator of molecular stability. nih.gov A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap implies higher reactivity and polarizability. nih.gov

No specific HOMO-LUMO data for (1-Methylisoquinolin-7-yl)methanol has been published. A theoretical study would calculate the energies of these orbitals and map their distribution across the molecule.

Table 1: Illustrative Global Reactivity Descriptors (Generic Data) This table illustrates the type of data that would be generated from a HOMO-LUMO analysis. The values are not specific to (1-Methylisoquinolin-7-yl)methanol.

| Parameter | Formula | Significance |

| HOMO Energy (EHOMO) | - | Electron-donating ability |

| LUMO Energy (ELUMO) | - | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity & stability |

| Ionization Potential (I) | -EHOMO | Energy to remove an electron |

| Electron Affinity (A) | -ELUMO | Energy released when gaining an electron |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution |

| Electronegativity (χ) | (I + A) / 2 | Power to attract electrons |

| Electrophilicity Index (ω) | χ² / (2η) | Propensity to accept electrons |

Electrostatic Potential Mapping and Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. researchgate.net It is invaluable for predicting how a molecule will interact with other charged species. nih.gov

Red Regions: Indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. For (1-Methylisoquinolin-7-yl)methanol, these would likely be centered on the nitrogen and oxygen atoms.

Blue Regions: Indicate positive electrostatic potential, are electron-deficient, and are susceptible to nucleophilic attack. These would likely be found around the hydrogen atoms, particularly the hydroxyl proton.

Green Regions: Represent neutral or zero potential.

Analysis of the MEP map provides a visual guide to the molecule's reactive sites and intermolecular interaction patterns, such as hydrogen bonding. nih.gov However, no MEP map for (1-Methylisoquinolin-7-yl)methanol has been published.

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum mechanics is ideal for electronic properties, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. arxiv.org An MD simulation of (1-Methylisoquinolin-7-yl)methanol, likely in a solvent like water or methanol, would provide insights into its dynamic behavior. researchgate.netnih.gov

This technique could be used to:

Explore a wider range of conformations than static analysis alone.

Simulate how the molecule interacts with solvent molecules. arxiv.org

Predict macroscopic properties like diffusion coefficients and viscosity by observing molecular behavior over time. arxiv.org

Understand the stability of potential hydrogen bonding networks. rsc.org

Specific MD simulation studies for (1-Methylisoquinolin-7-yl)methanol are not found in the surveyed literature.

In Silico Prediction of Reaction Pathways and Transition States

Computational methods can be used to model chemical reactions, predict their feasibility, and elucidate their mechanisms. This involves identifying the transition state (TS)—the highest energy point along the reaction coordinate—which is a critical step in determining the reaction's activation energy and rate. mdpi.com

For (1-Methylisoquinolin-7-yl)methanol, this could involve modeling:

Its synthesis, for example, the hydroxymethylation of 1-methylisoquinoline (B155361).

Its potential metabolic pathways.

Its decomposition or oxidation reactions. mdpi.comrsc.org

Studies on related nitrogen-containing heterocyclic compounds have used DFT to analyze reaction thermodynamics and rationalize observed product distributions, demonstrating the power of this approach. mdpi.com However, no such in silico predictions for the reaction pathways of (1-Methylisoquinolin-7-yl)methanol have been reported.

Structure-Reactivity Relationship Modeling via Computational Approaches

Such computational SRR studies are invaluable for designing new molecules with desired properties, but no specific modeling has been performed for (1-Methylisoquinolin-7-yl)methanol.

Advanced Applications of 1 Methylisoquinolin 7 Yl Methanol and Its Derivatives in Chemical Sciences Non Clinical Focus

Role as Synthetic Intermediates and Building Blocks for Complex Organic Molecules

The strategic placement of functional groups on the (1-Methylisoquinolin-7-yl)methanol framework makes it a valuable intermediate for the construction of elaborate molecular architectures. The 1-methylisoquinoline (B155361) core is a recurring theme in the synthesis of complex alkaloids and novel heterocyclic systems. rsc.org The methyl group at the C1 position and the methanol (B129727) group at the C7 position can be independently or concertedly manipulated to build intricate structures.

For instance, the general class of 1-methyl-3,4-dihydroisoquinolines is frequently employed as a precursor for creating polycyclic compounds. Through reactions like [2+3] cyclizations with reagents such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), these intermediates can be converted into complex tricyclic pyrrolo[2,1-a]isoquinoline (B1256269) systems. mdpi.com Similarly, the hydroxyl group of the methanol substituent at C7 can be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution, opening pathways to a diverse array of derivatives.

A notable example of the synthetic utility of the 1-methylisoquinoline scaffold is in the preparation of 3-phenyl substituted isoquinolines, which have been identified as potent antibacterial agents targeting the FtsZ protein. In these syntheses, a related intermediate, 6,7-dimethoxy-3-hydroxy-1-methylisoquinoline, is first converted to a triflate. This activated intermediate then undergoes Suzuki coupling with various boronic acids to introduce substituents at the 3-position. nih.gov The methyl group at C1 can subsequently be oxidized to a hydroxymethyl group and then to an aldehyde, which can be further derivatized to introduce groups like aminomethyl or guanidinomethyl. nih.gov This highlights how the 1-methyl and a hydroxyl/hydroxymethyl group on the isoquinoline (B145761) ring are critical for building pharmacologically relevant molecules.

The versatility of the isoquinoline core as a synthetic intermediate is also demonstrated in the multi-step synthesis of complex molecules like Roxadustat, an inhibitor of hypoxia-inducible factor (HIF) prolyl-hydroxylase. The synthesis of this drug involves the construction and modification of a substituted isoquinoline core, underscoring the importance of such building blocks in medicinal chemistry. google.com The (1-Methylisoquinolin-7-yl)methanol molecule, with its inherent functionalities, represents a key starting point for similar multi-step synthetic campaigns aimed at producing complex organic molecules.

Table 1: Examples of Synthetic Transformations of the 1-Methylisoquinoline Scaffold

| Starting Material (Related to Target Compound) | Reagents | Product Type | Application of Product | Reference |

|---|---|---|---|---|

| 3,4-Dihydro-1-methylisoquinolines | Dimethyl acetylenedicarboxylate (DMAD) | Tricyclic pyrrolo[2,1,a]isoquinolines | Novel heterocyclic systems | mdpi.com |

| 6,7-Dimethoxy-3-hydroxy-1-methylisoquinoline | 1. Tf₂O, Et₃N2. Ar-B(OH)₂ | 3-Aryl-1-methylisoquinolines | Precursors for FtsZ-targeting antibacterial agents | nih.gov |

| 3-Aryl-1-methyl-6,7-dimethoxyisoquinoline | 1. SeO₂2. NaBH₄ | 3-Aryl-1-(hydroxymethyl)isoquinoline | Intermediate for further functionalization | nih.gov |

Development of Catalytic Systems and Ligand Design

The rigid framework of the isoquinoline ring system is an attractive scaffold for the design of ligands used in transition metal catalysis. The nitrogen atom at position 2 provides a natural coordination site, and substituents on the ring can be tailored to create multidentate ligands that can stabilize a metal center and influence its catalytic activity. While direct applications of (1-Methylisoquinolin-7-yl)methanol in catalysis are not extensively documented, its structure provides a blueprint for the rational design of novel ligands.

Pincer ligands are tridentate ligands that bind to a metal in a meridional fashion, creating a highly stable and well-defined coordination environment. This rigidity is crucial for controlling reactivity and selectivity in catalytic reactions. The isoquinoline scaffold is well-suited for constructing the central backbone of a pincer ligand. The 1-methyl and 7-hydroxymethyl groups of (1-Methylisoquinolin-7-yl)methanol could serve as anchor points for introducing the two "arms" of the pincer.

For example, the hydroxymethyl group could be converted into a phosphinomethyl, aminomethyl, or thioether group. In concert with a similar functionalization of the 1-methyl group, this would yield a PNN, PNP, or other type of pincer ligand, with the isoquinoline nitrogen acting as the central donor atom. The development of Ru-PNN pincer catalysts based on the related quinoline (B57606) scaffold for alcohol dehydrogenation illustrates the potential of such nitrogen-containing heterocyclic systems in catalysis. dtu.dk

Asymmetric catalysis, which enables the synthesis of a specific enantiomer of a chiral molecule, is heavily reliant on the design of effective chiral ligands. The isoquinoline skeleton has been successfully incorporated into chiral ligands. A prominent example is the family of 1,1'-biisoquinolines, which are chiral due to atropisomerism (hindered rotation about the C1-C1' single bond). These bidentate nitrogen donor ligands have been used in coordination chemistry and can be resolved into their enantiomers, which find use in asymmetric catalysis. nih.gov

(1-Methylisoquinolin-7-yl)methanol offers a platform for creating new chiral ligands. Chirality can be introduced in several ways:

The hydroxymethyl group at C7 can be used to attach a pre-existing chiral auxiliary.

The benzylic carbon of the hydroxymethyl group can be made a stereocenter through asymmetric reactions.

The 1-methyl group can be functionalized to incorporate a chiral element.

By creating a chiral environment around a coordinated metal, such ligands could be used to control the stereochemical outcome of a variety of chemical transformations.

Contributions to Materials Science and Organic Electronics Research (e.g., Organic Light-Emitting Devices)

The photophysical and electronic properties of rigid, planar aromatic molecules make them prime candidates for applications in materials science, particularly in the field of organic electronics. The isoquinoline nucleus, being an extended aromatic system, is a promising component for organic light-emitting devices (OLEDs), organic conductors, and other electronic materials. bldpharm.combldpharm.com

The development of materials for OLEDs often involves molecules that possess high thermal stability, good charge-transport properties, and tunable emission wavelengths. The rigid structure of the isoquinoline core contributes to a high glass transition temperature, which is desirable for the morphological stability of thin films in electronic devices. The π-conjugated system facilitates electron and/or hole transport.

(1-Methylisoquinolin-7-yl)methanol and its derivatives are attractive for this field because the functional groups at the 1- and 7-positions allow for fine-tuning of the molecule's electronic properties. For example, the hydroxymethyl group can be used to attach solubilizing groups to improve processability or to link the isoquinoline core to a polymer backbone. Furthermore, derivatization can alter the HOMO/LUMO energy levels, thereby tuning the color of light emission. While this specific molecule is not yet a benchmark material, commercial suppliers of its isomer, (7-Methylisoquinolin-1-yl)methanol, list OLED materials as a key application area for related compounds, indicating the recognized potential of this molecular scaffold. bldpharm.com

Molecular Probes for Investigating Biological Pathways (focusing on molecular interaction mechanisms)

Molecular probes are essential tools for studying complex biological systems. These molecules are designed to interact with a specific biological target, such as a protein or nucleic acid, and report on this interaction, often through a fluorescent signal. The design of a molecular probe typically requires a scaffold for target recognition and a functional group to which a reporter (e.g., a fluorophore) can be attached.

The (1-Methylisoquinolin-7-yl)methanol structure is well-suited for this purpose. The isoquinoline ring system is a known pharmacophore that can be tailored to bind to specific biological targets. The hydroxymethyl group at the C7 position provides a convenient and chemically accessible handle for the covalent attachment of a fluorescent dye or other reporter tag without significantly altering the core structure responsible for binding. For instance, fluorescent ligands based on the related tetrahydroquinoline scaffold have been developed as probes for the CXCR4 chemokine receptor, demonstrating the utility of such heterocyclic systems in chemical biology. nih.gov

The isoquinoline scaffold is present in many biologically active natural products and has been identified as a privileged structure in drug discovery for its ability to interact with various enzymes. ontosight.ai In vitro studies focusing on the molecular interactions between isoquinoline derivatives and enzymes have provided valuable insights into their mechanism of action.

While direct enzyme binding data for (1-Methylisoquinolin-7-yl)methanol is limited, numerous studies on related derivatives highlight the potential of this class of compounds. For example, a series of 3-phenyl-substituted 6,7-dimethoxy-1-methylisoquinoline (B8805874) derivatives were found to exhibit antibacterial activity by targeting and inhibiting the bacterial cell division protein FtsZ. nih.gov Mechanistic studies showed that these compounds stabilize FtsZ polymers and inhibit its GTPase activity. topsoe.com In another example, derivatives of the related 8-hydroxyquinoline (B1678124) scaffold have been identified as potent inhibitors of the Mycobacterium tuberculosis enzyme MtInhA, a key target for anti-tuberculosis drugs. nih.gov These studies demonstrate that the isoquinoline core can serve as an effective anchor for binding within enzyme active sites.

Table 2: Enzyme Inhibition by Structurally Related Isoquinoline and Quinoline Derivatives

| Compound Class | Enzyme Target | Organism | Key Findings | Reference |

|---|---|---|---|---|

| 3-Phenyl-1-methylisoquinoline derivatives | FtsZ (Filamenting temperature-sensitive mutant Z) | Staphylococcus aureus, Enterococcus faecalis | Inhibits bacterial cell division by stabilizing FtsZ polymers and inhibiting GTPase activity. | nih.govtopsoe.com |

| 7-Substituted-8-hydroxyquinoline derivatives | MtInhA (Enoyl-acyl carrier protein reductase) | Mycobacterium tuberculosis | Direct inhibition of a key enzyme in fatty acid synthesis. | nih.gov |

Receptor Interaction Analysis (in vitro molecular recognition)

The in vitro molecular recognition of (1-Methylisoquinolin-7-yl)methanol and its derivatives is a critical area of research for understanding their potential applications in chemical sciences. While specific binding data for (1-Methylisoquinolin-7-yl)methanol is not extensively documented in publicly available literature, the analysis of structurally related isoquinoline derivatives provides significant insights into their receptor interaction profiles. The isoquinoline scaffold is a well-established pharmacophore that can be tailored to interact with a wide array of biological receptors through specific substitutions.

Research into various isoquinoline derivatives has demonstrated that modifications at the C1 and C7 positions of the isoquinoline ring are pivotal in determining both the affinity and selectivity for different receptors. For instance, studies on isoquinoline-based compounds have revealed their potential to act as antagonists for the CRTH2 receptor, a G protein-coupled receptor involved in allergic diseases. Optimization of substituents on the isoquinoline core has led to the identification of potent and selective antagonists with IC₅₀ values in the low nanomolar range. Current time information in Bangalore, IN.

Furthermore, investigations into 5,7-disubstituted isoquinoline derivatives have identified them as a novel class of inhibitors for Protein Kinase C ζ (PKCζ), a target for inflammatory conditions like rheumatoid arthritis. A fragment-merging strategy has been successfully employed to develop potent and orally available inhibitors from this chemical series. mdpi.com This highlights the importance of substitution patterns in directing the interaction towards specific kinase binding sites.

The versatility of the isoquinoline scaffold is also evident in its application as a core for ligands targeting the sigma-2 (σ₂) receptor. A series of analogues incorporating various isoquinoline moieties linked to carboxylic acid functions have been synthesized and evaluated for their binding affinity. Compounds featuring a rigid piperidine (B6355638) spacer exhibited Kᵢ values for the σ₂ receptor ranging from 8.7 to 845 nM, demonstrating the significant impact of the linker and substituent choice on receptor binding. nih.gov

In the context of antibacterial research, derivatives of 1-methyl-3,4-dihydroisoquinoline (B1216472) have been synthesized and evaluated. While direct receptor binding assays were not the primary focus, the study of [2 + 3] cycloaddition reactions with these compounds revealed that the nature of substituents at the C6 and C7 positions (such as aryl ethers versus amine, amide, or nitro groups) dictates the reaction's success, which indirectly points to the electronic and steric influence of these positions on molecular interactions. mdpi.com

The following table summarizes in vitro binding data for various isoquinoline derivatives, illustrating the influence of different substitution patterns on receptor affinity. It is important to note that these are analogous compounds and not (1-Methylisoquinolin-7-yl)methanol itself.

| Compound/Derivative Class | Target Receptor | Measurement | Value | Reference |

| Isoquinoline CRTH2 Antagonist (9l) | CRTH2 | IC₅₀ (Binding) | 2.1 nM | Current time information in Bangalore, IN. |

| Isoquinoline CRTH2 Antagonist (9l) | CRTH2 | IC₅₀ (Functional) | 12 nM | Current time information in Bangalore, IN. |

| 5,7-Disubstituted Isoquinoline (37) | PKCζ | - | Potent Inhibitor | mdpi.com |

| Tetrahydroisoquinolylamide Analogues | σ₂ Receptor | Kᵢ | 8.7 - 845 nM | nih.gov |

| 1-(5-isoquinolinesulfonyl)piperazine analogue (6) | M. tuberculosis IMPDH | IC₅₀ | >100 µM | nih.gov |

This collection of findings from related compounds underscores the potential of (1-Methylisoquinolin-7-yl)methanol and its derivatives as valuable tools in chemical biology and drug discovery research. The methyl group at the C1 position and the methanol group at the C7 position provide key points for potential hydrogen bonding, hydrophobic, and steric interactions within a receptor's binding pocket. Future in vitro studies focusing specifically on (1-Methylisoquinolin-7-yl)methanol are necessary to fully elucidate its molecular recognition profile and to harness its potential for advanced, non-clinical applications in chemical sciences.

Future Directions and Emerging Research Avenues for 1 Methylisoquinolin 7 Yl Methanol Chemistry

Development of Novel Sustainable Synthetic Strategies and Green Chemistry Principles

The synthesis of isoquinoline (B145761) scaffolds has been an area of intense research, with a growing emphasis on environmentally benign methodologies. Future work on (1-Methylisoquinolin-7-yl)methanol will likely prioritize the adoption of green chemistry principles to improve efficiency and reduce environmental impact. ijpsjournal.com Key strategies include the use of microwave-assisted synthesis, which can significantly shorten reaction times and increase yields, and the application of biodegradable solvents like polyethylene (B3416737) glycol (PEG). researchgate.netresearchgate.net

Researchers are exploring catalyst-free, multicomponent reactions in aqueous media under ultrasonic irradiation, which offer high atom economy and easy work-up procedures. nih.gov Another promising green approach is the direct hydroxymethylation of azaarenes using methanol (B129727) as an inexpensive and sustainable C1 source, a transformation that can be achieved through electrophotocatalysis. acs.org Furthermore, the development of multienzyme cascade reactions presents a powerful strategy for the efficient and stereoselective synthesis of complex isoquinoline alkaloids from simple precursors, sometimes even from biomass. rsc.org These sustainable methods stand in contrast to traditional syntheses that often rely on harsh reagents and generate significant waste. ijpsjournal.com

Table 1: Emerging Sustainable Synthetic Strategies for Isoquinoline Derivatives

| Strategy | Key Principles & Advantages | Representative Examples |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, improved yields. researchgate.net | Ruthenium-catalyzed C-H/N-N activation in PEG media. researchgate.net |

| Multicomponent Reactions | High atom economy, operational simplicity, use of green solvents (e.g., water). nih.gov | Four-component synthesis of pyrido[2,1-a]isoquinolines under ultrasonic irradiation. nih.gov |

| Biocatalysis | High selectivity, mild reaction conditions, use of renewable resources. rsc.org | Multi-enzyme cascade for synthesizing (S)-THIQs from dihydroisoquinoline precursors. rsc.org |

| Electrophotocatalysis | Use of electricity as a "sacrificial oxidant," mild conditions. acs.org | Direct hydroxymethylation of azaarenes using methanol as a C1 source. acs.org |

Exploration of Unconventional Reactivity Patterns and Unprecedented Transformations

The reactivity of the (1-Methylisoquinolin-7-yl)methanol scaffold is ripe for exploration. The 1-methyl group is known to be particularly reactive and can participate in various transformations. For instance, studies on 1-methylisoquinoline (B155361) have shown its utility in cycloaddition reactions with hydrazonoyl halides to afford fused nih.govresearchgate.netontosight.aitriazolo[3,4-a]isoquinolines. researchgate.net This reactive handle can also be functionalized through other pathways; for example, the oxidation of a 1-methyl substituent to a 1-formyl derivative using selenium dioxide has been demonstrated, with the resulting aldehyde being readily reduced to the corresponding 1-hydroxymethyl group. nih.gov

Future research could focus on leveraging the C1-methyl group for novel C-C and C-N bond-forming reactions. The methanol group at the C7 position offers a distinct site for derivatization, enabling the synthesis of ethers, esters, or other functional groups, thereby creating a library of novel compounds. Furthermore, exploring transition-metal-catalyzed C-H functionalization presents a modern approach to directly modify the isoquinoline core, offering an atom-efficient route to complex molecules. researchgate.net

Table 2: Potential Reactivity Patterns for (1-Methylisoquinolin-7-yl)methanol

| Reactive Site | Potential Transformation | Description |

| C1-Methyl Group | Cycloaddition Reactions | Reaction with hydrazonoyl halides to form fused heterocyclic systems like triazoloisoquinolines. researchgate.net |

| C1-Methyl Group | Oxidation/Functionalization | Oxidation to a 1-formyl group, followed by further derivatization or reduction. nih.gov |

| C7-Methanol Group | Derivatization | Esterification or etherification to attach various functional moieties. |

| Isoquinoline Core | C-H Activation | Direct, transition-metal-catalyzed functionalization of C-H bonds on the aromatic core. researchgate.net |

Advancement of Advanced Computational Models for Predictive Chemistry

Computational chemistry is an increasingly indispensable tool for predicting molecular properties and guiding experimental design. For isoquinoline derivatives, in silico methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are being employed to model molecular structures and predict electronic properties. researchgate.net Such models can help in the rational design of novel compounds with specific characteristics, for example, by calculating frontier molecular orbitals (FMOs) and predicting nonlinear optical (NLO) potential. researchgate.net

Molecular docking simulations are crucial for predicting the binding modes of isoquinoline-based compounds with biological targets. d-nb.info These computational studies can rationalize structure-activity relationships and guide the optimization of lead compounds, as seen in studies of isoquinoline derivatives as TRPV1 antagonists and COX-2 inhibitors. d-nb.infomdpi.com Future research on (1-Methylisoquinolin-7-yl)methanol would benefit from the development of tailored computational models to predict its reactivity, spectroscopic properties, and potential biological activities, thereby accelerating the discovery process. ontosight.ai

Table 3: Applications of Computational Modeling in Isoquinoline Chemistry

| Computational Method | Application | Predicted Outcomes |

| DFT/TD-DFT | Molecular property prediction | Geometrical optimization, frontier molecular orbital energies, nonlinear optical (NLO) properties. researchgate.net |

| Molecular Docking | Ligand-protein binding analysis | Plausible binding modes, identification of key interactions (e.g., hydrogen bonds, hydrophobic contacts), rationalization of structure-activity relationships. d-nb.infomdpi.com |

| In Silico ADME/T | Drug-likeness prediction | Prediction of Activity Spectra for Substances (PASS) to forecast biological activities like muscle relaxant effects. mdpi.com |

Interdisciplinary Research at the Interface of Organic Chemistry, Materials Science, and Chemical Biology

The structural features of (1-Methylisoquinolin-7-yl)methanol make it a compelling candidate for interdisciplinary research, particularly in materials science and chemical biology.

In materials science , the isoquinoline core is a known fluorophore. Certain isoquinoline derivatives exhibit interesting fluorescent properties, and molecular design can be used to create novel organic fluorophores with high quantum yields and long absorption wavelengths for applications in imaging and sensing. mdpi.com The (1-Methylisoquinolin-7-yl)methanol scaffold could serve as a building block for new functional materials, such as polymers or organic light-emitting diode (OLED) components.

In chemical biology , isoquinoline alkaloids possess a vast range of pharmacological activities. rsc.org Derivatives have been developed as potent and selective enzyme inhibitors, targeting proteins such as thymidine (B127349) phosphorylase, the bacterial cell division protein FtsZ, and cholinesterases. rsc.orgnih.govnih.gov The (1-Methylisoquinolin-7-yl)methanol structure could serve as a novel scaffold for developing targeted therapeutic agents or chemical probes to study biological processes. Its potential as an anti-inflammatory agent or a receptor antagonist could be explored, drawing parallels from existing isoquinoline-based molecules. d-nb.infomdpi.com

Table 4: Interdisciplinary Research Opportunities

| Field | Potential Application | Rationale/Approach |

| Materials Science | Novel Fluorophores | The isoquinoline core is a known fluorescent moiety; derivatization can tune optical properties for imaging or OLEDs. mdpi.com |

| Chemical Biology | Enzyme Inhibitors | The isoquinoline scaffold is a "privileged structure" found in many bioactive compounds and can be tailored to fit enzyme active sites (e.g., FtsZ, thymidine phosphorylase). nih.govnih.gov |

| Chemical Biology | Biological Probes | Functionalization of the scaffold could lead to probes for studying cellular pathways or receptor interactions. mdpi.com |

Q & A

Q. What are the common synthetic routes for (1-Methylisoquinolin-7-yl)methanol, and how are reaction conditions optimized?

- Methodological Answer : A typical synthesis involves regioselective alkylation or hydroxylation of isoquinoline precursors. For example, a protocol similar to the preparation of Annocherin A (a structurally related compound) uses flash column chromatography (ethyl acetate/methanol/triethylamine = 96:2:2) for purification, achieving 90% yield . Key parameters include:

- Catalyst selection : Base catalysts (e.g., NaH) enhance nucleophilic substitution.

- Temperature control : Reactions are often conducted at 0–25°C to minimize side products.

- Purification : Solvent polarity adjustments in chromatography improve separation of polar hydroxylated derivatives.

Q. Which spectroscopic techniques are critical for characterizing (1-Methylisoquinolin-7-yl)methanol?

- Methodological Answer :

- H/C NMR : Assign methine ( 3.97 ppm for methyl groups) and aromatic protons ( 7.43–8.23 ppm) to confirm substitution patterns .

- HRMS : Validate molecular formula (e.g., [M+H] at m/z 297.0999 for CHNO) to distinguish from impurities .

- IR : Detect hydroxyl ( 3410 cm) and methoxy ( 1274 cm) functional groups .

Q. How can researchers assess the stability of (1-Methylisoquinolin-7-yl)methanol under varying storage conditions?

- Methodological Answer :

- Accelerated degradation studies : Expose the compound to light, heat (40–60°C), and humidity (75% RH) for 4–12 weeks.

- HPLC monitoring : Track degradation products using C18 columns and methanol/water gradients .

- Stability criteria : ≤5% impurity increase under ICH guidelines .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing (1-Methylisoquinolin-7-yl)methanol derivatives be addressed?

- Methodological Answer :

- Directing groups : Introduce electron-withdrawing groups (e.g., nitro) at the 6-position to bias electrophilic substitution toward the 7-hydroxymethyl position .

- Computational modeling : Use DFT calculations (e.g., Gaussian 09) to predict transition-state energies for competing pathways .

- Table : Comparative yields under varying conditions:

| Catalyst | Solvent | Temp (°C) | Yield (%) | Regioselectivity (7:6) |

|---|---|---|---|---|

| Pd(OAc) | DMF | 80 | 65 | 8:1 |

| None | MeOH | 25 | 45 | 3:1 |

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Cross-validation : Combine H-C HSQC and HMBC to confirm connectivity (e.g., distinguishing 7-methoxy vs. 7-hydroxymethyl groups) .

- Crystallography : Resolve ambiguous NOEs or coupling constants via X-ray diffraction (e.g., CCDC deposition for public verification) .

- Case study : Discrepancies in C NMR ( 158.0 vs. 153.4 ppm) for carbonyl vs. aromatic carbons may indicate tautomerism; variable-temperature NMR (VT-NMR) can clarify dynamic equilibria .

Q. How can computational methods predict the biological activity of (1-Methylisoquinolin-7-yl)methanol analogs?

- Methodological Answer :

- Pharmacophore modeling : Use Schrödinger Suite to identify hydrogen-bond acceptors (hydroxyl groups) and hydrophobic pockets (methyl/isoquinoline motifs) .

- Molecular docking : Screen against targets (e.g., kinase inhibitors) using AutoDock Vina; prioritize compounds with binding energies ≤ -8 kcal/mol .

- ADMET prediction : SwissADME evaluates bioavailability (TPSA ≤ 60 Ų) and CYP450 inhibition risks .

Q. What advanced techniques quantify trace impurities in (1-Methylisoquinolin-7-yl)methanol samples?

- Methodological Answer :

- LC-MS/MS : Use MRM mode (e.g., QTRAP 6500+) with ESI ionization to detect sub-ppm impurities (LOQ = 0.01%) .

- Isotopic labeling : C-labeled internal standards improve quantification accuracy for degradation products .

- Case example : A 0.2% impurity at m/z 281.0921 (dehydroxylation product) was identified via HRMS and confirmed by spiking experiments .

Data Contradiction & Validation

Q. How should researchers handle discrepancies between experimental and theoretical NMR chemical shifts?

- Methodological Answer :

- Software tools : Compare experimental shifts with computed values (e.g., ACD/Labs or MestReNova) to identify misassignments.

- Solvent effects : Account for deuterated methanol (MeOD) upfield shifts (~0.3 ppm for aromatic protons) .

- Example : A computed 7.57 ppm (d, J = 5.7 Hz) matched experimental data, confirming the 7-hydroxymethyl configuration .

Q. What methodologies validate synthetic yields when scaling up (1-Methylisoquinolin-7-yl)methanol production?

- Methodological Answer :

- DoE (Design of Experiments) : Optimize parameters (e.g., catalyst loading, solvent ratio) using JMP or Minitab .

- Kinetic profiling : In-situ IR monitors reaction progress (e.g., carbonyl peak decay at 1611 cm) .

- Scale-up risks : Column chromatography may fail at >10 g scale; switch to recrystallization (ethanol/water) for purity >98% .

Future Research Directions

Q. What gaps exist in understanding the structure-activity relationships (SAR) of (1-Methylisoquinolin-7-yl)methanol derivatives?

- Methodological Answer :

- Systematic SAR : Synthesize analogs with varied substituents (e.g., halogens at the 3-position) and test against cancer cell lines (e.g., IC in MCF-7) .

- Mechanistic studies : Use CRISPR-Cas9 knockout models to identify target proteins (e.g., HDACs or topoisomerases) .

- Collaborative frameworks : Share datasets via platforms like Zenodo to accelerate SAR validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.